4-(Benzyloxy)-2-methoxyaniline
Overview
Description
4-(Benzyloxy)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyl ether group and a methoxy group attached to the aromatic ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methoxyaniline typically involves the following steps:
Nitration of 4-(Benzyloxy)-2-methoxybenzene: This step introduces a nitro group to the aromatic ring.
Reduction of the Nitro Group: The nitro group is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: While specific industrial methods for the production of this compound are not widely documented, the general approach involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various aniline derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-methoxyaniline involves its interaction with various molecular targets. The presence of the benzyl ether and methoxy groups influences its binding affinity and reactivity with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biochemical pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzylamine
- 4-(Benzyloxy)-2-methoxyphenol
Comparison: 4-(Benzyloxy)-2-methoxyaniline is unique due to the presence of both the benzyl ether and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRPCILRQOKISU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.